Benzohydrazide

描述

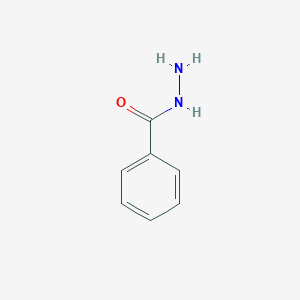

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARCRYXKINZHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020149 | |

| Record name | Benzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Soluble in water; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | Benzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

267 °C (decomposes) | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water and alc; slightly sol in ether, acetone, chloroform | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000778 [mmHg], 7.8X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | Benzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from water | |

CAS No. |

613-94-5 | |

| Record name | Benzoylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIC HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLW11ZWZ20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115 °C | |

| Record name | BENZHYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Benzohydrazides and Derivatives

Conventional Synthetic Routes for Benzohydrazide (B10538) Core Structures

Traditional methods for synthesizing the this compound backbone have been widely used and are well-documented in chemical literature. These routes typically involve the reaction of carboxylic acid derivatives with hydrazine (B178648) hydrate (B1144303).

Ester Aminolysis with Hydrazine Hydrate

A primary and extensively utilized method for preparing benzohydrazides is the aminolysis of benzoate (B1203000) esters with hydrazine hydrate. arabjchem.orggoogle.com This reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety and the formation of the corresponding hydrazide.

The general reaction involves heating a mixture of a benzoate ester, such as methyl benzoate or ethyl benzoate, with hydrazine hydrate. arabjchem.orggoogle.com Ethanol (B145695) is often used as a solvent to facilitate the reaction. arabjchem.org For instance, this compound can be synthesized by refluxing methyl benzoate with hydrazine hydrate in ethanol. arabjchem.org The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by evaporation of the solvent and recrystallization. arabjchem.org This method is versatile and can be applied to various substituted benzoic acid esters to produce a library of this compound derivatives.

One study reported the synthesis of this compound by heating methyl benzoate and hydrazine hydrate in ethanol at 80°C for 2 hours, achieving an 84% yield after recrystallization. arabjchem.org Another example involves the reaction of ethyl 4-methyl-benzoate with hydrazine hydrate in absolute ethanol, refluxing for approximately 8 hours to yield the product at 82.4%. google.com

Reactions Involving Carboxylic Acid Derivatives

Beyond esters, other carboxylic acid derivatives can serve as starting materials for this compound synthesis. Acid chlorides, for example, can be reacted with hydrazine hydrate to form benzohydrazides. bu.edu.eg This method is often rapid but requires careful temperature control to prevent side reactions. mdpi.com The hydrazinolysis of 4-(isatin-3-ylideneamino)benzoyl chloride with hydrazine hydrate is one such example. bu.edu.eg

Additionally, carboxylic acids themselves can be converted to benzohydrazides, often through a two-step process. The carboxylic acid is first esterified, for example, by reacting benzoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid to form methyl benzoate. arabjchem.org This ester is then subsequently reacted with hydrazine hydrate as described in the previous section. arabjchem.org

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These advanced approaches, often falling under the umbrella of "green chemistry," aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. bohrium.comacs.org In the context of this compound synthesis, microwave irradiation significantly reduces reaction times compared to conventional heating methods. mdpi.com

The synthesis of this compound from the corresponding ester and hydrazine hydrate can be completed in a matter of minutes under microwave irradiation, as opposed to several hours of refluxing. mdpi.com For example, the hydrazinolysis of methyl salicylate (B1505791) with hydrazine hydrate was completed in just 3 minutes using microwave irradiation, resulting in a 61.1% yield. mdpi.com This is a substantial improvement over conventional heating methods which can take around 6 hours and yield between 40-67%. mdpi.com Another study demonstrated the synthesis of various this compound derivatives from their respective benzoic acids via esterification followed by microwave-induced hydrazinolysis, achieving yields of 81-96%. scispace.com

The efficiency of microwave-assisted synthesis is attributed to the direct and rapid heating of the reaction mixture, leading to faster reaction rates. rsc.org This technique is not only faster but often leads to higher yields and cleaner products. acs.org

Ultrasonication-Mediated this compound Synthesis

Ultrasonication, the application of ultrasound energy to a chemical reaction, is another green chemistry technique that has been successfully applied to the synthesis of this compound derivatives. mdpi.comnih.gov The phenomenon responsible for the enhanced reaction rates is acoustic cavitation, which involves the formation, growth, and implosion of microscopic bubbles in the liquid. mdpi.com This process generates localized high temperatures and pressures, leading to increased mass transfer and reaction rates. mdpi.com

The synthesis of substituted benzohydrazides has been achieved by irradiating a mixture of the corresponding ester and hydrazine hydrate in ethanol with ultrasound for a few hours. mdpi.com A comparative study on the synthesis of 2-hydroxy-N'-((thiophene-2-yl)methylene)this compound demonstrated that the ultrasound-assisted method drastically reduced the reaction time from 3 hours (conventional method) to just 4 minutes, while increasing the product yield from 78% to 95%. acs.orgnih.gov This highlights the superiority of ultrasonication in terms of both time and energy efficiency. acs.orgnih.gov

Solvent-Free and Environmentally Conscious Methods

A major goal of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. To this end, solvent-free synthesis methods have been developed for benzohydrazides and their derivatives.

One approach involves conducting the reaction under microwave irradiation without any solvent. researchgate.net For instance, a variety of aromatic hydrazides have been synthesized by the solvent-free hydrazinolysis of their corresponding esters with hydrazine hydrate under microwave irradiation. researchgate.net This method offers the dual benefits of reduced reaction time and the elimination of solvent waste.

Another innovative solvent-free method utilizes twin-screw extrusion (TSE). This continuous processing technique has been employed for the stoichiometric condensation of p-nitrobenzaldehyde with benzhydrazide, demonstrating the feasibility of scalable, solvent-free synthesis of N-acylhydrazones. acs.org

Furthermore, the use of environmentally benign solvents like water is being explored. chemmethod.com The synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been successfully carried out using water as a solvent under microwave irradiation, offering a clean and efficient alternative to traditional methods that rely on organic solvents. chemmethod.com In some cases, catalysts like bentonite (B74815) clay are used in solvent-free microwave-assisted reactions to further enhance efficiency and yield. ufg.brresearchgate.net

Table of Reaction Conditions and Yields for this compound Synthesis

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl Benzoate | Hydrazine Hydrate, Ethanol | Reflux, 80°C, 2 h | 84 | arabjchem.org |

| Ethyl 4-methyl-benzoate | Hydrazine Hydrate, Ethanol | Reflux, 8 h | 82.4 | google.com |

| Methyl Salicylate | Hydrazine Hydrate | Microwave, 3 min | 61.1 | mdpi.com |

| Substituted Benzoic Acids | Methanol, H₂SO₄ then Hydrazine Hydrate | Microwave | 81-96 | scispace.com |

| Substituted Esters | Hydrazine Hydrate, Ethanol | Ultrasonication, 3 h | - | mdpi.com |

| Methyl 2-hydroxybenzoate | Hydrazine Hydrate | Ultrasonication, 4 min | 95 | acs.orgnih.gov |

| p-Nitrobenzaldehyde | Benzhydrazide | Twin-Screw Extrusion (Solvent-Free) | - | acs.org |

| Ethyl p-hydroxybenzoate | Hydrazine Hydrate | Microwave, Water, 3 min | 93 | chemmethod.com |

Derivatization Strategies for Functionalized Benzohydrazides

The derivatization of the this compound moiety is a key strategy for accessing a vast chemical space of functionalized molecules. These strategies primarily exploit the nucleophilic character of the terminal nitrogen atom and the reactivity of the hydrazide group as a whole. Common derivatization approaches include the formation of Schiff bases through condensation with carbonyl compounds, acylation and alkylation of the hydrazide moiety, and the introduction of various heterocyclic systems. These methods allow for the systematic modification of the this compound core to fine-tune its steric and electronic properties, thereby influencing its interaction with biological targets or its performance in material applications.

The condensation reaction between this compound and various carbonyl compounds, such as aldehydes and ketones, is a robust and straightforward method for the synthesis of benzoylhydrazones, a prominent class of Schiff bases. This reaction typically proceeds by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, often an alcohol like ethanol. udd.clrsc.org The addition of an acid catalyst, such as glacial acetic acid or concentrated hydrochloric acid, can enhance the rate of imine bond formation. In some instances, greener synthesis methodologies have been employed, utilizing solvents like polyethylene (B3416737) glycol (PEG) 400, which can be recycled and reused. scielo.brscielo.br Microwave irradiation has also been demonstrated as an effective technique to accelerate the reaction, often leading to higher yields in shorter reaction times. derpharmachemica.com

The versatility of this reaction is demonstrated by the wide range of carbonyl compounds that can be employed. Simple aromatic and aliphatic aldehydes and ketones readily participate in this condensation. nih.gov Furthermore, more complex and functionalized aldehydes are commonly used to introduce specific structural motifs and properties into the final molecule.

Vanillin (B372448): The reaction of this compound with vanillin (4-hydroxy-3-methoxybenzaldehyde) yields N'-(4-hydroxy-3-methoxybenzylidene)this compound. scite.aix-mol.com This reaction has been utilized in the synthesis of various Schiff bases and their metal complexes. doi.org

Salicylaldehyde (B1680747): Condensation with salicylaldehyde (2-hydroxybenzaldehyde) produces N'-(2-hydroxybenzylidene)this compound. This particular Schiff base and its derivatives are of significant interest due to the presence of the phenolic hydroxyl group, which can participate in metal chelation. scielo.br

2-hydroxy-3-methoxybenzaldehyde (B140153): The reaction with 2-hydroxy-3-methoxybenzaldehyde results in the formation of N'-((2-hydroxy-3-methoxyphenyl)methylidene)this compound. The synthesis is typically carried out by refluxing the reactants in ethanol. researchgate.net

2-chloro-6-methoxy-3-quinolinecarbaldehyde: This heterocyclic aldehyde reacts with substituted benzohydrazides to form N'-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-benzohydrazide derivatives. acs.orgmdpi.com These compounds incorporate the quinoline (B57606) moiety, a privileged scaffold in medicinal chemistry.

Formyl Pyrazole (B372694) Derivatives: this compound can be condensed with formyl pyrazole derivatives, such as 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to generate pyrazole-containing benzoylhydrazones. acs.org This approach is valuable for creating hybrid molecules that combine the structural features of both pyrazoles and benzohydrazides. acs.org

The table below summarizes the synthesis of various this compound Schiff bases.

Table 1: Synthesis of this compound Schiff Bases| Carbonyl Compound | Resulting Schiff Base | Synthetic Method | Reference(s) |

|---|---|---|---|

| Vanillin | N'-(4-hydroxy-3-methoxybenzylidene)this compound | Condensation in ethanol | scite.aix-mol.com |

| Salicylaldehyde | N'-(2-hydroxybenzylidene)this compound | Condensation in ethanol | scielo.br |

| 2-hydroxy-3-methoxybenzaldehyde | N'-((2-hydroxy-3-methoxyphenyl)methylidene)this compound | Reflux in ethanol | researchgate.net |

| 2-chloro-6-methoxy-3-quinolinecarbaldehyde | N'-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-benzohydrazide | Reaction with substituted benzohydrazides | acs.orgmdpi.com |

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | N'-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazole–4-carbaldehyde)this compound | Reflux in 1,4-dioxane | acs.org |

The hydrazide functionality of this compound provides two nucleophilic nitrogen atoms that can undergo acylation and alkylation. These reactions are fundamental for elongating the carbon chain, introducing new functional groups, and modifying the electronic properties of the this compound core.

Acylation: The acylation of this compound can be achieved using various acylating agents, such as acyl chlorides and acid anhydrides. For instance, the reaction of salicylhydrazide with 4-fluorobenzoyl chloride at low temperatures (0–5 °C) yields 2-hydroxy-N′-(4-fluorobenzoyl)this compound. mdpi.com The low temperature is crucial to prevent the formation of the disubstituted product. mdpi.com Kinetic and theoretical studies on the acetylation of this compound derivatives with p-nitrophenyl acetate (B1210297) suggest a stepwise mechanism where the enol form of the this compound acts as the active nucleophile. udd.clresearchgate.net This reaction proceeds through a nucleophilic attack on the carbonyl carbon of the acetate, leading to the formation of an N-acylthis compound.

Alkylation: N-alkylation of benzohydrazides can be accomplished through various methods. A notable approach is the "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. Nickel catalysts have been effectively used for the direct N-alkylation of hydrazides with racemic alcohols. nih.gov For example, a nickel/(S)-binapine complex has been employed for the asymmetric N-alkylation of this compound with racemic benzylic alcohols. nih.gov Manganese-catalyzed N,N-dialkylation of acyl hydrazides with unactivated aliphatic alcohols like 1-butanol (B46404) has also been reported, affording the corresponding N,N-dialkylated products in good yields. rsc.org In some cases, unexpected reaction pathways can lead to alkylated benzohydrazides; for instance, the reaction of benzoyl acrylates with hydrazines can result in N′,N′-disubstituted benzohydrazides through a carbon-carbon bond cleavage. acs.org

The table below provides examples of acylation and alkylation reactions of this compound.

Table 2: Acylation and Alkylation of this compound| Reaction Type | Reagents | Product | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| Acylation | Salicylhydrazide, 4-fluorobenzoyl chloride | 2-hydroxy-N′-(4-fluorobenzoyl)this compound | Low temperature (0–5 °C) | mdpi.com |

| Acylation | This compound derivatives, p-nitrophenyl acetate | N-acetylthis compound derivatives | Stepwise mechanism, enol form as nucleophile | udd.clresearchgate.net |

| Alkylation | This compound, racemic benzylic alcohols | Asymmetric N-alkylated this compound | Nickel/(S)-binapine complex | nih.gov |

| Alkylation | This compound, 1-butanol | N,N-dibutylthis compound | Manganese catalyst, KOtBu, 130 °C | rsc.org |

The incorporation of heterocyclic rings into the this compound framework is a widely employed strategy to generate novel compounds with enhanced biological activities and unique chemical properties. This compound serves as a versatile starting material for the construction of various heterocyclic systems, including pyrazoles, thiazoles, and quinolines.

Pyrazole: Pyrazole moieties can be synthesized from this compound derivatives through several routes. One common method involves the reaction of a benzoylhydrazone with a suitable reagent to form the pyrazole ring. For example, hydrazine Schiff bases can undergo 1,3-dipolar cycloaddition reactions to produce pyrazole derivatives. anjs.edu.iq Another approach involves the cyclization of hydrazine derivatives with chalcones. mdpi.comnih.gov 4-(Isatin-3-ylideneamino)this compound has been used as a precursor for the synthesis of pyrazole derivatives by reacting it with active methylene (B1212753) compounds like diethyl malonate and acetylacetone. bu.edu.eg

Thiazole: Thiazole rings can be introduced by reacting thiosemicarbazide (B42300) derivatives of this compound with α-haloketones. researchgate.net For instance, novel 2-aminothiazole (B372263) this compound derivatives have been synthesized and evaluated for their antimicrobial properties. figshare.com The synthesis often involves the initial formation of a thiosemicarbazone from a this compound-related aldehyde, followed by cyclization with an α-haloketone. mdpi.com

Quinoline: Quinoline moieties are often introduced by reacting this compound with a quinoline-containing aldehyde, as seen in the formation of Schiff bases with 2-chloroquinoline-3-carbaldehyde. scielo.brscielo.br These hybrid molecules combine the structural features of both quinoline and this compound. scite.aiafjbs.com The synthesis can be carried out under green conditions using PEG 400 as a recyclable solvent. scielo.brscielo.br

The table below illustrates methods for introducing heterocyclic moieties onto a this compound scaffold.

Table 3: Introduction of Heterocyclic Moieties| Heterocycle | Synthetic Approach | Starting Material | Reagents | Reference(s) |

|---|---|---|---|---|

| Pyrazole | Cyclization | 4-(Isatin-3-ylideneamino)this compound | Diethyl malonate, acetylacetone | bu.edu.eg |

| Thiazole | Hantzsch Thiazole Synthesis | Thiosemicarbazide derivative of this compound | α-haloketones | researchgate.net |

| Quinoline | Schiff Base Formation | This compound | 2-chloroquinoline-3-carbaldehyde | scielo.brscielo.brscite.ai |

This compound and its derivatives are valuable building blocks for the construction of larger, polyfunctional molecular architectures due to their inherent polyfunctional nature, possessing carbonyl, amide, and amine functionalities. udd.clanjs.edu.iq This allows them to participate in a variety of chemical transformations leading to complex molecules with tailored properties. They can serve as precursors for the synthesis of more intricate structures like coordination polymers and star-shaped molecules. doi.orgrsc.org

For example, bisaroylhydrazones, prepared from the reaction of aroylhydrazides with dialdehydes or diketones, are versatile ligands capable of forming diverse molecular architectures. anjs.edu.iq These molecules have been used as starting materials for the formation of other heterocyclic systems like 1,2,3,4-tetrazine (B1252208) and 1,3,4-oxadiazine. anjs.edu.iq

In the realm of supramolecular chemistry, the hydrazone functional group derived from this compound is modular and tunable, making it suitable for creating molecular switches and adaptive materials. acs.org Simple hydrazone building blocks can be transformed through straightforward, one-step reactions into more complex functional materials like visible-light-activated azo switches and fluorophores for sensing applications. acs.org

Furthermore, benzohydrazides have been incorporated into star-shaped molecules. For instance, 3,5-bis(decyloxy)this compound, synthesized from the corresponding dihydroxybenzoate, can be acylated with a tricarboxylic acid chloride to form a tris(aroyl)benzene-1,3,5-tricarbohydrazide. Subsequent cyclization of this intermediate leads to a star-shaped molecule containing oxadiazole rings. rsc.org These complex architectures often exhibit interesting mesomorphic and photophysical properties. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques in Benzohydrazide Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone in the characterization of benzohydrazide (B10538). It probes the vibrational modes of the molecule, offering a unique fingerprint based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is extensively used to identify the characteristic functional groups within this compound and its derivatives. nih.govresearchgate.net The analysis of the FTIR spectrum reveals distinct absorption bands that correspond to specific vibrational modes of the molecule's bonds.

Key vibrational frequencies observed in the FTIR spectrum of this compound and its derivatives include the N-H stretching vibrations, which typically appear in the range of 3227-3434 cm⁻¹. derpharmachemica.comderpharmachemica.com The carbonyl (C=O) stretching vibration is a prominent feature, generally observed between 1595 cm⁻¹ and 1654 cm⁻¹. derpharmachemica.com Aromatic C-H stretching bands are found in the region of 2829-3079 cm⁻¹. derpharmachemica.com The presence of a C=N bond in this compound derivatives is confirmed by a stretching frequency around 1511-1598 cm⁻¹. derpharmachemica.com For substituted benzohydrazides, additional peaks corresponding to other functional groups can also be identified. For instance, in a derivative containing a methoxy (B1213986) group, C-H asymmetric stretching of the CH₃ group is seen around 2931 cm⁻¹ and 2854 cm⁻¹. aip.org

A systematic vibrational spectroscopic assignment has been performed for this compound using FTIR data, aided by computational methods. researchgate.net These studies provide a comprehensive understanding of the molecule's vibrational behavior. The interaction between the carbonyl and hydrazide groups with the benzene (B151609) ring's skeletal modes has also been a subject of investigation. researchgate.net

Interactive Table: Characteristic FTIR Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| N-H | Stretching | 3227-3434 | derpharmachemica.comderpharmachemica.com |

| C=O | Stretching | 1595-1654 | derpharmachemica.com |

| Aromatic C-H | Stretching | 2829-3079 | derpharmachemica.com |

| C=N (in derivatives) | Stretching | 1511-1598 | derpharmachemica.com |

| CH₃ (in derivatives) | Asymmetric Stretching | 2854, 2931 | aip.org |

| C-N | Stretching | 1087 | aip.org |

| C-O | Stretching | 1134 | aip.org |

Fourier-Transform Raman (FT-Raman) Spectroscopy Investigations

Complementing FTIR spectroscopy, Fourier-Transform Raman (FT-Raman) spectroscopy offers additional insights into the vibrational modes of this compound. nih.govresearchgate.net While some molecular vibrations are weak or absent in the FTIR spectrum, they may produce strong signals in the FT-Raman spectrum, and vice-versa. This complementary nature makes the combined use of both techniques a powerful tool for structural elucidation.

Systematic analysis of this compound using FT-Raman spectroscopy has been conducted, often in conjunction with FTIR and computational studies. researchgate.net These investigations have led to a more complete assignment of the observed vibrational spectra. researchgate.net For instance, in the study of (E)-N′-((Pyridin-2-yl)methylene)this compound, both FT-IR and FT-Raman spectra were recorded and compared with computed wavenumbers to assign vibrational modes. doi.org Similarly, the vibrational spectra of (E)-N'-(4-methoxybenzylidene) this compound were analyzed using both FT-IR and FT-Raman techniques. nih.gov

Interactive Table: Selected FT-Raman Spectral Data for this compound Derivatives

| Compound | Key Vibrational Modes | Observed Wavenumber (cm⁻¹) | References |

| (E)-N′-((Pyridin-2-yl)methylene)this compound | C=N Stretch | ~1600 | doi.org |

| (E)-N'-(4-methoxybenzylidene) this compound | Aromatic C-H Stretch | ~3060 | nih.gov |

| This compound | CCC Trigonal Bending | 1003 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the different types of protons present in a this compound molecule and their neighboring atoms. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton.

In the ¹H NMR spectra of this compound derivatives, the aromatic protons typically appear as multiplets in the range of δ 6.5-7.9 ppm. derpharmachemica.com The proton of the NH group adjacent to the carbonyl group often appears as a singlet at a downfield chemical shift. For some derivatives, a singlet corresponding to the azomethine proton (-HC=N-) is observed between δ 8.3-8.7 ppm. derpharmachemica.com In cases where a methoxy group (-OCH₃) is present, a singlet for these protons is typically found around δ 3.6-3.8 ppm. derpharmachemica.com

For example, in the study of (E)-N′-(3-bromo-4-hydroxy-5-metoxybenzylidine)-2-hydroxythis compound, the ¹H NMR spectrum showed eight distinct types of protons. aip.org The coupling constants (J values) between adjacent protons provide further structural information, such as the substitution pattern on the benzene ring. aip.org

Interactive Table: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | References |

| Aromatic C-H | 6.5-7.9 | Multiplet | derpharmachemica.com |

| Azomethine (-HC=N-) | 8.3-8.7 | Singlet | derpharmachemica.com |

| Methoxy (-OCH₃) | 3.6-3.8 | Singlet | derpharmachemica.com |

| NH (adjacent to CO) | 11.8-11.9 | Singlet | derpharmachemica.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to gain insight into their chemical environment.

In the ¹³C NMR spectra of this compound derivatives, the carbonyl carbon (C=O) signal is typically observed in the downfield region, around δ 161-163 ppm. derpharmachemica.comderpharmachemica.com The aromatic carbons resonate in the range of δ 101-153 ppm. derpharmachemica.comderpharmachemica.com The carbon atom of the azomethine group (CH=N) in Schiff base derivatives of this compound appears at approximately δ 142-148 ppm. derpharmachemica.com For derivatives containing a methoxy group, the signal for the methoxy carbon is found at δ 55-60 ppm. derpharmachemica.com

For instance, the ¹³C NMR analysis of (E)-N′-(3-bromo-4-hydroxy-5-metoxybenzylidine)-2-hydroxythis compound provided information on eight different carbon peaks, confirming the structure of the synthesized compound. aip.org

Interactive Table: Characteristic ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | References |

| Carbonyl (C=O) | 161-163 | derpharmachemica.comderpharmachemica.com |

| Aromatic Carbons | 101-153 | derpharmachemica.comderpharmachemica.com |

| Azomethine (CH=N) | 142-148 | derpharmachemica.com |

| Methoxy (OCH₃) | 55-60 | derpharmachemica.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing their fragmentation patterns.

In the mass spectrum of a this compound derivative, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ confirms the molecular weight of the compound. For example, the mass spectrum of N′-(4-methoxybenzylidene)this compound shows the protonated molecular ion [M+H]⁺ at an m/z of 255.1137, which is the base peak. mdpi.com

The fragmentation pattern provides valuable structural information. For 2-hydroxythis compound, the molecular ion peak (M⁺) is observed at m/z 152. aip.org Fragmentation of this compound involves an alpha cleavage on the amide bond, yielding a fragment at m/z 121, which is often the base peak due to its stability. aip.org Another fragmentation pathway involves heterolysis between the phenol (B47542) and carbonyl groups, producing a fragment at m/z 93, which can further lose a CO molecule to give a fragment at m/z 65. aip.org The study of these fragmentation pathways is crucial for the structural confirmation of newly synthesized this compound derivatives.

Interactive Table: Common Mass Spectrometry Fragments for this compound Derivatives

| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | Fragmentation Pathway | References |

| 2-Hydroxythis compound | 152 ([M]⁺) | 121 | α-cleavage of amide bond | aip.org |

| 2-Hydroxythis compound | 152 ([M]⁺) | 93 | Heterolysis between phenol and carbonyl | aip.org |

| 2-Hydroxythis compound | 93 | 65 | Loss of CO | aip.org |

| N′-(4-methoxybenzylidene)this compound | 255.1137 ([M+H]⁺) | Base Peak | Protonated molecular ion | mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). nih.gov

For this compound and its derivatives, UV-Vis spectra reveal characteristic absorption bands corresponding to π→π* and n→π* transitions. The benzene ring and the carbonyl group (C=O) are the primary chromophores. Studies on this compound have recorded its UV-Vis spectrum and analyzed its electronic properties using time-dependent density functional theory (TD-DFT). nih.gov The observed absorption maxima (λmax) are compared with calculated values to understand the electronic structure. nih.gov For example, the UV-Vis spectrum of a this compound reagent showed a λmax at 285.2 nm. researchgate.net In another study, the UV-Vis spectrum of N'-(adamantan-2-ylidene)this compound in ethanol (B145695) revealed two absorption bands in the 220–320 nm region. ias.ac.in For a derivative of L-Arginine this compound, the optical transmission study showed a cutoff wavelength at 300 nm, indicating its transparency in the visible region. jocpr.comjocpr.com

Table 2: UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Solvent | λmax (nm) | Source |

| This compound reagent | Not specified | 285.2 | researchgate.net |

| N'-(adamantan-2-ylidene)this compound | Ethanol | Two bands in 220-320 nm region | ias.ac.in |

| L-Arginine this compound (LABH) | Not specified | Cutoff at 300 | jocpr.comjocpr.com |

Solid-State Structural Characterization

This technique has been applied to various this compound derivatives to elucidate their solid-state structures. For example, the single-crystal X-ray analysis of L-Arginine this compound (LABH) revealed that it crystallizes in the orthorhombic system. jocpr.comjocpr.com Another study on a hydrazide-hydrazone derivative, (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl) amino)this compound, showed that it crystallizes in the monoclinic space group P2/n. mjcce.org.mk The analysis of a Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)this compound indicated a distorted square planar geometry, crystallizing in the P21/n space group. dntb.gov.ua These studies provide fundamental data on the molecular geometry and intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. mjcce.org.mkscilit.com

Table 3: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Lattice Parameters | Source |

| L-Arginine this compound (LABH) | Orthorhombic | Not specified | a=8.7740 Å, b=10.4434 Å, c=13.0843 Å | jocpr.comjocpr.com |

| (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)this compound | Monoclinic | P2/n | a=21.0586 Å, b=8.1969 Å, c=21.6475 Å, β=92.886° | mjcce.org.mk |

| Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)this compound | Not specified | P21/n | Not specified | dntb.gov.ua |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of crystalline solid materials, including this compound and its derivatives. tandfonline.com The method relies on the diffraction of X-rays by the ordered atomic planes within a crystal lattice. researchgate.net For any given crystalline phase, the resulting diffraction pattern of X-ray intensity versus diffraction angle (2θ) is unique and serves as a distinct "fingerprint," allowing for phase identification and analysis. e-journals.inrigaku.com

In this compound research, PXRD is a routinely employed method for several key purposes. Primarily, it is used to confirm the identity and bulk phase purity of synthesized materials. e-journals.in Since each crystalline compound produces a unique diffraction pattern, PXRD can effectively distinguish between different polymorphic forms, which are crystals of the same molecule that pack in different arrangements. rigaku.com This is particularly important as different polymorphs can exhibit varied physical properties.

Research findings often show the comparison of an experimentally obtained PXRD pattern with a pattern simulated from single-crystal X-ray diffraction (SC-XRD) data. tandfonline.com A close match between the experimental and simulated patterns confirms that the bulk synthesized powder is composed of the same single phase identified and structurally solved by the more detailed single-crystal analysis. researchgate.net This validates that the single crystal chosen for analysis is truly representative of the entire batch. Furthermore, PXRD is instrumental in analyzing materials that are not available as single crystals suitable for SC-XRD, enabling structural elucidation directly from powder data in some cases. rsc.org The technique is also used to characterize the products of reactions involving this compound, such as the formation of metal-organic frameworks or coordination complexes, by confirming the crystallinity and formation of the new structure. researchgate.netipl.pt

While a full PXRD pattern provides a comprehensive fingerprint, the fundamental crystallographic parameters that define the structure are derived from diffraction data. The table below presents detailed crystallographic data for a representative this compound derivative, 4-[(4-methylbenzyl)oxy]this compound, as determined by single-crystal X-ray analysis, which provides the basis for its theoretical powder pattern. nih.goviucr.org

Crystallographic Data for 4-[(4-methylbenzyl)oxy]this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₆N₂O₂ |

| Formula Weight | 256.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8812 (4) |

| b (Å) | 8.6493 (6) |

| c (Å) | 25.845 (2) |

| α (°) | 90 |

| β (°) | 92.296 (3) |

| γ (°) | 90 |

| Volume (ų) | 1312.4 (2) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E. nih.goviucr.org

Computational and Theoretical Investigations of Benzohydrazides

Molecular Reactivity and Electronic Descriptors

Theoretical calculations are also employed to predict the chemical reactivity of benzohydrazides through various electronic descriptors. These descriptors are derived from the electronic structure of the molecule and provide insights into its stability, reactivity hotspots, and interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iucr.org The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its tendency to donate electrons, with higher EHOMO values indicating a better electron-donating ability. sciensage.info Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, and lower ELUMO values suggest a greater ability to accept electrons. sciensage.info

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. sciensage.info A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. iucr.org Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, often associated with intramolecular charge transfer. researchgate.netiucr.org

Numerous DFT studies on benzohydrazide (B10538) derivatives have calculated these FMO properties. researchgate.netsciensage.infoiucr.orginformaticsjournals.co.in For example, in a study of N'-benzylidene this compound (BBH) and N'-(3-phenylallylidene) this compound (PABH), the HOMO-LUMO energy gaps were calculated to understand their corrosion inhibition efficiencies. sciensage.info The compound with the lower energy gap was predicted to be a better inhibitor. sciensage.info In another study, the HOMO-LUMO gap for a series of this compound derivatives was found to be in the range of 2.805 to 7.755 eV. rasayanjournal.co.in

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Selected this compound Derivatives

This table provides calculated HOMO energy, LUMO energy, and the HOMO-LUMO energy gap for several this compound derivatives from different studies, illustrating the range of these values.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| N'-benzylidene this compound (BBH) | B3LYP/6-31G(d,p) | -8.998 | -1.411 | 7.587 | sciensage.info |

| N'-(3-phenylallylidene) this compound (PABH) | B3LYP/6-31G(d,p) | -6.315 | -1.972 | 4.343 | sciensage.info |

| Compound 2 (a this compound derivative) | DFT | -9.442 | -1.687 | 7.755 | rasayanjournal.co.in |

| Compound 3 (a this compound derivative) | DFT | -8.163 | -5.358 | 2.805 | rasayanjournal.co.in |

| Compound 4 (a this compound derivative) | DFT | -8.196 | -5.377 | 2.819 | rasayanjournal.co.in |

| (E)-4-bromo-N'-(4-methoxybenzylidene)this compound | B3LYP/6-311G++(d,p) | -6.04 | -1.53 | 4.51 | iucr.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govinformaticsjournals.co.in The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors on the map represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack (nucleophilic sites). orientjchem.org Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack (electrophilic sites). orientjchem.org Green regions show areas of neutral potential.

For this compound derivatives, MEP analysis has been used to identify these reactive sites. scielo.org.coinformaticsjournals.co.in For example, in (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)this compound, the most nucleophilic regions were found around the oxygen atoms, while the most electrophilic region was identified around the hydrogen atom of the hydroxyl group. dergipark.org.tr In another study on 2,4-dihydroxy-N'-(methoxybenzylidene) this compound, MEP analysis provided information about the charge density distribution and the sites of chemical reactivity. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets. nih.govotago.ac.nz

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity, which identifies the most reactive sites within a molecule, is analyzed using local descriptors like the Fukui function (f(r)). sciensage.inforesearchgate.net The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes, thereby identifying regions prone to nucleophilic or electrophilic attack. sciensage.infosciensage.info

In a study of this compound, the local nucleophilicity index (Nₖ), which is a product of the global nucleophilicity (N) and the local Fukui function for nucleophilic attack (f⁻(r)), was calculated for key atoms. nih.gov These calculations help in understanding the regioselectivity of reactions involving benzohydrazides. For instance, the N₁ atom of the hydrazide moiety was identified as having the highest local nucleophilic power in the keto form of this compound. nih.gov

Below is a table summarizing the calculated local nucleophilicity index (Nₖ) values for different atomic sites in both the keto and enol forms of this compound.

| Tautomeric Form | Atomic Site | Nₖ Value (eV) |

|---|---|---|

| Keto | O₁ | 0.362 |

| N₁ | 0.847 | |

| N₂ | 0.677 | |

| Enol | O₁ | 0.599 |

| N₁ | 0.661 | |

| N₂ | 1.335 |

Spectroscopic Property Simulations

Theoretical Vibrational Frequency Calculations (IR and Raman)

Theoretical simulations of vibrational spectra (Infrared and Raman) are essential for the structural characterization of this compound. A systematic vibrational spectroscopic analysis of this compound has been performed using experimental FTIR and FT-Raman data, supported by extensive theoretical calculations. researchgate.netnih.gov These calculations are typically carried out using DFT methods, such as B3LYP and B3PW91, with basis sets like 6-31G(d,p) and 6-311++G(d,p). researchgate.netnih.gov

The process involves optimizing the molecular geometry in the ground state and then calculating the harmonic vibrational frequencies. iospress.com These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. iospress.com The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of the vibrational modes. researchgate.net For this compound, these computational studies have enabled a complete and reviewed assignment of the observed IR and Raman spectra, including the investigation of interactions between the carbonyl and hydrazide groups with the benzene (B151609) ring skeletal modes. researchgate.netnih.gov

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Visible) of molecules. researchgate.netscience.gov This approach is widely applied to this compound and its derivatives to calculate vertical electronic transition states, excitation energies, and oscillator strengths. researchgate.netresearchgate.netnih.gov

For this compound, the UV-visible spectrum has been recorded and analyzed with the aid of TD-DFT calculations. researchgate.netnih.gov These computations determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the maximum absorption wavelength (λₘₐₓ). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net Theoretical UV-Vis spectra are often simulated in different solvents to understand the effect of the environment on electronic transitions. researchgate.net The results from TD-DFT calculations generally show good agreement with experimental findings, confirming the electronic transitions involved in the molecule. researchgate.netacs.org

Structure-Activity/Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.combiolscigroup.us This approach is instrumental in guiding the synthesis of new, more potent compounds and understanding the structural features responsible for their activity. biolscigroup.us

Molecular Docking Simulations with Biological Targets (e.g., InhA enzyme, MTHFR protein, AChE, BChE, 2NSD protein)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. dergipark.org.tr This method is instrumental in structure-based drug design, helping to understand binding mechanisms and to synthesize analogs with improved pharmacological properties. dergipark.org.tr The binding affinity, often expressed as a docking score or binding energy in kcal/mol, indicates the strength of the interaction between the ligand and the protein's active site. researchgate.netmdpi.com

The enoyl-acyl carrier protein (ACP) reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) pathway, making it a significant target for the development of new antitubercular drugs. researcher.life Molecular docking studies have been extensively used to evaluate the potential of this compound derivatives as InhA inhibitors. researcher.lifemdpi.com For instance, a series of pyrrolyl this compound Schiff bases were docked against the M. tuberculosis InhA enzyme (PDB ID: 4TZK), revealing that the peptide linkage (-C=O-NH-) and imine (-C=N-) groups were important for binding. journalgrid.com In another study, docking of N'-(2-(substituted)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides against InhA (PDB ID: 1DF7) showed that some compounds formed three hydrogen bonds within the enzyme's active site. nih.gov For example, the oxygen of the this compound's carbonyl group formed a hydrogen bond with ARG60, and the NH group interacted with the oxygen of GLN28. nih.gov Similarly, docking of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides against InhA (PDB ID: 2NSD) revealed total docking scores ranging from 4.44 to 6.73. mdpi.com

Table 1: Molecular Docking of this compound Derivatives with InhA Enzyme

| Compound/Derivative Series | PDB ID | Docking Score (kcal/mol) | Key Interactions and Residues | Reference |

| Pyrrolyl this compound Schiff bases | 4TZK | Not specified | H-bonds with ALA22, SER94, GLY14, ILE21. | journalgrid.com |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides | 2NSD | -4.44 to -6.73 | H-bonds with TYR158, NAD300, MET98. | mdpi.comresearchgate.net |

| N'-(2-(substituted)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides | 1DF7 | Not specified | H-bonds with ARG60, GLN28. | nih.gov |

| Oxadiazole derivatives | Not specified | -9.1 | Not specified. | researcher.life |

Methylenetetrahydrofolate reductase (MTHFR) is a crucial enzyme in folate metabolism. dergipark.org.trresearchgate.net Its inhibition can impact various biological processes, including DNA synthesis and methylation. dergipark.org.trresearchgate.net The inhibitory potential of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)this compound (HTBH) against the MTHFR protein (PDB ID: 4B4U) was investigated using molecular docking. dergipark.org.tr The results showed a promising binding affinity of -7.2 kcal/mol, suggesting its potential as an MTHFR inhibitor. dergipark.org.tr In silico studies have also been used to analyze the effect of mutations on MTHFR's affinity for its cofactor FAD, where a lower binding energy indicates a more stable complex. ripublication.com

Table 2: Molecular Docking of this compound Derivative with MTHFR Protein

| Compound | PDB ID | Binding Affinity (kcal/mol) | Key Interactions and Residues | Reference |

| (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)this compound (HTBH) | 4B4U | -7.2 | Not specified. | dergipark.org.tr |

AChE and BChE are key enzymes in the cholinergic system, and their inhibition is a primary strategy for treating Alzheimer's disease. Several series of this compound derivatives have been synthesized and evaluated as potential cholinesterase inhibitors. mdpi.comhilarispublisher.com A study on 2-benzoylhydrazine-1-carboxamides found that most derivatives showed dual inhibition of both enzymes, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. mdpi.com Molecular docking revealed that these compounds occupy the active cavity of both enzymes. mdpi.comnih.gov In another investigation, seventeen this compound derivatives were tested, with two analogs showing moderate AChE inhibition (IC50 values of 72.04 ± 1.12 and 94.06 ± 1.17 μM) and five analogs demonstrating potent BChE inhibition (IC50 values from 3.04 ± 1.48 to 50.19 ± 0.62 μM). hilarispublisher.com

Table 3: Cholinesterase Inhibition by this compound Derivatives

| Derivative Series | Target Enzyme | IC50 Values (µM) | Docking Insights | Reference |

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44 - 100 | Occupy enzyme active cavity. | mdpi.comnih.gov |

| BChE | from 22 | Placed in close proximity to the catalytic triad. | mdpi.comnih.gov | |

| This compound analogs (17 compounds) | AChE | 72.04 - 1320.65 | Binding affinity confirmed via docking. | hilarispublisher.com |

| BChE | 3.04 - 1876.17 | Binding affinity confirmed via docking. | hilarispublisher.com | |

| Benzimidazole-based thiosemicarbazide (B42300)/Schiff bases | AChE | 0.60 - 12.90 | Binding interactions identified. | semanticscholar.org |

| BChE | 1.50 - 29.10 | Binding interactions identified. | semanticscholar.org |

The protein with PDB ID 2NSD is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a common target for docking studies of potential antitubercular agents. mdpi.com Several studies have specifically mentioned using the 2NSD crystal structure for their docking analyses of this compound derivatives. mdpi.comresearchgate.net For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were docked into the active site of 2NSD, showing consensus scores between 4.44 and 6.73. mdpi.comresearchgate.net These docking studies help in understanding the binding modes and structural requirements for potent inhibition of this crucial mycobacterial enzyme.

Table 4: Molecular Docking of this compound Derivatives with 2NSD Protein (InhA)

| Compound/Derivative Series | Docking Score | Key Interactions and Residues | Reference |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides | 4.44 - 6.73 (Consensus Score) | H-bonds with TYR158, NAD300, MET98. | mdpi.comresearchgate.net |

| Pyrrolyl-benzohydrazide derivatives | Not specified | Interactions similar to the native ligand. | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. biorxiv.org In drug discovery, MD simulations provide valuable insights into the stability of ligand-receptor complexes and can reveal conformational changes that are not apparent from static docking poses. biorxiv.orgnih.gov By simulating the dynamic behavior of the complex, researchers can gain a more realistic understanding of the binding interactions. researchgate.net

A detailed MD simulation was performed for the (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)this compound (HTBH) compound in complex with the MTHFR protein. dergipark.org.trresearchgate.net This analysis was conducted to unravel the compound's inhibitory potential and to characterize its binding stability over time. dergipark.org.trresearchgate.net The simulation helps to validate the docking results and provides deeper insights into the dynamic nature of the ligand-protein interaction, which is crucial for developing effective therapeutic interventions. dergipark.org.trresearchgate.net Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD simulations can indicate the stability of the protein-ligand complex, with stable systems showing less fluctuation over the simulation period. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug discovery. In silico ADMET prediction uses computational models to estimate these pharmacokinetic and toxicological parameters early in the development process, which helps to reduce the failure rate of drug candidates in later clinical phases. rdd.edu.iq

For this compound derivatives, various in silico tools have been employed to predict their drug-likeness and ADMET profiles. rdd.edu.iqinnovareacademics.inijsciences.com Lipinski's rule of five is a commonly used filter to evaluate a compound's potential for oral bioavailability based on properties like molecular weight (MW < 500 Da), lipophilicity (LogP < 5), and the number of hydrogen bond donors (HBD < 5) and acceptors (HBA < 10). rdd.edu.iqnih.govjapsonline.com Studies on various this compound derivatives, including benzylidene benzohydrazides and butan-2-ylidene benzohydrazides, have shown that many of these compounds possess favorable drug-like properties. innovareacademics.inijsciences.com For example, predictions for a series of benzylidene this compound hydrazones showed they complied with Lipinski's rules and had acceptable ADMET profiles, indicating their potential as viable drug candidates. innovareacademics.in The "BOILED-Egg" model is another tool used to predict gastrointestinal absorption (HIA) and blood-brain barrier (BBB) penetration. rdd.edu.iq

Table 5: Predicted In Silico ADMET Properties for this compound Derivatives

| Derivative Series | Prediction Tool(s) | Key Predicted Properties | Findings | Reference |

| Benzylidene this compound derivatives | ADMETLab 2.0 | Drug-likeness (Lipinski's rule), HIA, Caco-2, PPB, BBB, AMES toxicity, Carcinogenicity. | Compounds showed potential anticancer properties and acceptable drug-likeness. | innovareacademics.in |

| Butan-2-ylidene benzohydrazides | Not specified | ADMET | Predicted properties ensured the druggability of the synthesized compounds. | ijsciences.com |

| Succinohydrazide derivatives | SwissADME, GOLD | Lipinski's rule of five, TPSA, Bioavailability Score. | Most compounds showed strong bioavailability and permeability (score 0.55). | rdd.edu.iq |

| 2-((7-chloroquinolin-4-yl) amino) this compound Schiff bases | Qikprop | Drug-like parameters. | Compounds represent promising drug-like agents. | nih.gov |

Reaction Mechanisms Involving Benzohydrazides

Nucleophilic Addition Reactions of Benzohydrazide (B10538) Carbonyls

Nucleophilic addition reactions are fundamental to the chemistry of carbonyl compounds, including benzohydrazides. numberanalytics.com These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a new bond and a change in the carbon's hybridization from sp² to sp³. libretexts.org

The general mechanism can be outlined as follows:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon of the this compound. numberanalytics.com

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. numberanalytics.compressbooks.pub

Proton Transfer/Elimination: The intermediate then undergoes proton transfer or elimination of a leaving group to yield the final product. numberanalytics.com

This compound can exist in two tautomeric forms: the keto form and the enol form. asianpubs.orgmdpi.com The keto form is generally more stable; however, the enol form can be a more potent nucleophile. asianpubs.orgresearchgate.net Theoretical and experimental studies have shown that this compound can undergo an intramolecular proton rearrangement to form the enol tautomer, which then acts as the active nucleophilic species in certain reactions. researchgate.net

This keto-enol pre-equilibria plays a significant role in the reactivity of benzohydrazides. For example, in acetylation reactions, the enol form is proposed to be the active species for the nucleophilic attack. researchgate.net The presence of electron-withdrawing groups on the this compound molecule can favor the formation of the enol form, thereby enhancing its nucleophilicity. asianpubs.orgresearchgate.net This tautomerism helps to explain the observed reaction rates and the low sensitivity of the reaction rate to electronic effects of substituents on the benzene (B151609) ring, as the reaction site is distant from the ring.

| Tautomeric Form | Key Features | Role in Reactivity |

| Keto Form | Contains a C=O (carbonyl) group. | Generally more stable, but less nucleophilic. |

| Enol Form | Contains a C=C double bond and a hydroxyl (-OH) group. | More nucleophilic and considered the active species in some reactions. |

Stepwise Mechanisms and Tetrahedral Intermediates

Nucleophilic Substitution Reactions with this compound Derivatives

Benzohydrazides can also participate in nucleophilic substitution reactions, where they act as the nucleophile. A notable example is the nucleophilic aromatic substitution (SNA) reaction.

The reaction between this compound derivatives and 2-chloro-5-nitropyrimidine (B88076) serves as a model system for studying SNAr reactions. rsc.orgrsc.org In these reactions, the this compound acts as a nucleophile, attacking the electron-deficient aromatic ring of the pyrimidine (B1678525) and replacing the chlorine atom. rsc.org Kinetic studies and theoretical analyses suggest that these reactions can proceed through a stepwise mechanism (stwSNAr), where the nucleophilic attack is the rate-determining step. researchgate.netfrontiersin.org The reaction mechanism can be influenced by factors such as the solvent and the presence of hydrogen bonding. frontiersin.org

A general representation of the mechanism involves the formation of a zwitterionic intermediate, known as a Meisenheimer complex, which then eliminates the leaving group to form the substitution product. rsc.org

Electrophilic Activation and Site Selectivity in this compound Reactions

Electrophilic activation plays a crucial role in determining the site selectivity of reactions involving benzohydrazides. In the context of SNAr reactions with substrates like 2-chloro-5-nitropyrimidine, intramolecular hydrogen bonding can activate the electrophile. rsc.orgrsc.org This interaction enhances the electrophilicity of the carbon atom undergoing substitution on the pyrimidine ring. rsc.org

Simultaneously, this hydrogen bonding can also increase the nucleophilicity of the attacking nitrogen atom of the this compound. rsc.orgrsc.org This dual activation—enhancing both the electrophile's reactivity and the nucleophile's strength—is a key factor in the reaction's efficiency. rsc.org Theoretical studies have shown that the transition state involving an intramolecular hydrogen bond is energetically more favorable. rsc.org This phenomenon, described as a non-local site activation problem, demonstrates how intramolecular interactions can direct the course and efficiency of a reaction. researchgate.netrsc.orgrsc.org

| Interaction | Effect on Electrophile (e.g., Pyrimidine) | Effect on Nucleophile (this compound) |

| Intramolecular Hydrogen Bond | Enhances electrophilicity of the substitution site. rsc.org | Increases nucleophilicity of the attacking nitrogen atom. rsc.org |

Role of Intermolecular and Intramolecular Hydrogen Bonding in Reaction Pathways

Hydrogen bonding, both intermolecular and intramolecular, significantly influences the reaction pathways of benzohydrazides. chemrxiv.orgresearchgate.net

Intramolecular hydrogen bonding is particularly important in stabilizing transition states and controlling selectivity. rsc.orgrsc.org As discussed, in SNAr reactions, an intramolecular hydrogen bond between the α-hydrogen of the this compound and a nitrogen atom of the pyrimidine ring can lower the activation energy and promote the reaction. rsc.orgrsc.org The formation of these hydrogen bonds can affect the chemical properties and charge distribution of the molecules involved. researchgate.net In some this compound derivatives, intramolecular hydrogen bonds can also lead to the stabilization of specific conformations. mdpi.com

Intermolecular hydrogen bonding also plays a role, especially in the solid state and in certain solvents. chemrxiv.orgmdpi.com These interactions can lead to the formation of dimers or larger aggregates, which can influence the molecule's reactivity. mdpi.com For example, in the crystal structure of some α-hydroxy-p-quinone imine derivatives formed from benzohydrazides, molecules form dimers through intermolecular hydrogen bonds. mdpi.com The surrounding environment and the potential for intermolecular interactions can significantly alter reaction dynamics compared to the behavior in solution. chemrxiv.org

Biological and Pharmacological Research on Benzohydrazides

Antimicrobial Efficacy and Mechanisms

Benzohydrazide (B10538) derivatives have emerged as a significant area of research in the quest for new antimicrobial agents, demonstrating a broad spectrum of activity against various pathogenic microorganisms. researchgate.netumsha.ac.irsid.ir

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

This compound derivatives have shown considerable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netumsha.ac.irsid.irumsha.ac.ir Studies have demonstrated the efficacy of these compounds against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Bacillus subtilis, Salmonella enterica, Serratia marcescens, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.netumsha.ac.irsid.irumsha.ac.ir

The structural modifications of the this compound scaffold have a significant impact on the antibacterial potency. For instance, certain hydrazide-hydrazone derivatives of 2-propylquinoline-4-carboxylic acid have exhibited low minimum inhibitory concentration (MIC) values, in the range of 0.39 ± 0.02–1.56 ± 0.02 µg/mL, across multiple bacterial species. nih.gov Some synthesized this compound derivatives have displayed promising activity against S. aureus and E. coli, with MIC values comparable to or even better than standard antibiotics like ampicillin. nih.gov

Research has also explored the potential of this compound derivatives to combat multidrug-resistant (MDR) bacteria. One study highlighted a compound that showed significant antibacterial activity against an MDR clinical isolate of K. pneumoniae (MIC = 12.5 μg/mL) and methicillin-resistant S. aureus (MRSA) (MIC = 3.125 μg/mL). nih.gov Another class of phenylacetamide and this compound derivatives demonstrated good antibacterial activity with MIC values ranging from 0.64 to 5.65 μg/mL against a panel of pathogens, with some compounds being particularly effective against E. coli and MRSA. nih.gov

The mechanism of action for some of these derivatives is believed to involve the inhibition of bacterial DNA topoisomerases, such as ParE. nih.gov This inhibition disrupts essential cellular processes, leading to bacterial cell death. The bactericidal nature of these compounds is further supported by minimum bactericidal concentration (MBC) data, which for some derivatives is close to their MIC values. nih.gov

Interactive Table: Antibacterial Activity of Selected this compound Derivatives.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| Hydrazide-hydrazone of 2-propylquinoline-4-carboxylic acid | P. aeruginosa, S. aureus, E. coli, P. vulgaris, B. licheniformis, M. varians | MIC: 0.39 ± 0.02–1.56 ± 0.02 µg/mL | nih.gov |

| s-Triazine derivative | E. coli | MIC: 12.5 μg/mL | nih.gov |

| s-Triazine derivative | S. aureus | MIC: 6.25 μg/mL | nih.gov |

| Phenylacetamide and benzohydrazides | E. coli, MRSA, etc. | MIC: 0.64 to 5.65 μg/mL | nih.gov |

| N'-(4-fluorobenzylidene)this compound | S. aureus, M. luteus, B. subtilis, K. pneumoniae, V. parahaemolyticus, P. mirabilis, E. coli, P. aeruginosa | Zone of Inhibition: 6-8 mm | nih.gov |

| 4-Aminoquinoline-benzohydrazide hybrid (HD6) | B. subtilis | MIC: 8 μg/mL | nih.gov |

| 4-Aminoquinoline-benzohydrazide hybrid (HD6) | P. aeruginosa | MIC: 16 μg/mL | nih.gov |

| 4-Aminoquinoline-benzohydrazide hybrid (HD6) | E. faecalis, S. aureus | MIC: 128 μg/mL | nih.gov |

| Cyclohexanone benzoylhydrazones | P. aeruginosa, E. coli, K. pneumoniae, P. mirabilis, E. faecalis, S. epidermidis, S. aureus | Varied activity, some with MICs starting at 2500 µg/mL | istanbul.edu.tr |

Antifungal Activity Investigations

In addition to their antibacterial properties, this compound derivatives have been investigated for their potential as antifungal agents. Several studies have reported the activity of these compounds against various fungal species, most notably Candida albicans, a common human fungal pathogen. istanbul.edu.trresearchgate.netresearchgate.net

The antifungal efficacy of this compound derivatives is often linked to their specific chemical structures. For example, a series of N'-(2-hydroxybenzylidene) benzohydrazides demonstrated potent activity against C. albicans and Candida glabrata at low micromolar concentrations. istanbul.edu.tr Similarly, certain benzimidazole-hydrazone derivatives have shown significant antifungal activity against different Candida species, with some compounds exhibiting MIC50 values as low as 1.95 µg/mL against Candida glabrata and Candida krusei. researchgate.net